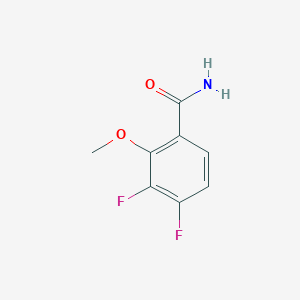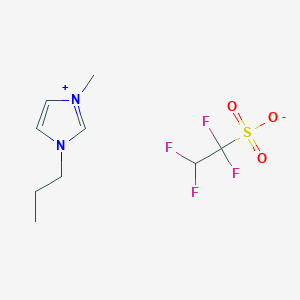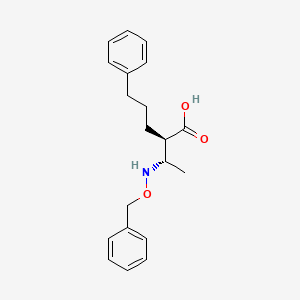
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid, also known as BEPPA, is an organic compound belonging to the class of carboxylic acids. BEPPA is a useful starting material for organic synthesis, and has been used in a variety of scientific and medical research applications.
Aplicaciones Científicas De Investigación
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid has been used in a variety of scientific and medical research applications. It has been used as a substrate for the study of enzymes involved in the metabolism of fatty acids and amino acids. This compound has also been used in studies of the effects of drugs on the nervous system, and in studies of the effects of hormones on cell growth. This compound has also been used as a substrate for the study of the effects of drugs on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid is not fully understood. It is believed that this compound binds to the active site of enzymes involved in the metabolism of fatty acids and amino acids, and that this binding inhibits the activity of the enzymes. This compound is also believed to bind to the active sites of hormones, and that this binding leads to changes in cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of the effects of drugs on the nervous system, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters. In studies of the effects of hormones on cell growth, this compound has been shown to inhibit the activity of hormones. In studies of the effects of drugs on the cardiovascular system, this compound has been shown to increase the activity of enzymes involved in the metabolism of cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its stability at room temperature. The main limitation of using this compound in laboratory experiments is its high cost.
Direcciones Futuras
The potential future directions for research on 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid include further studies of its biochemical and physiological effects, studies of its effects on the metabolism of other compounds, and studies of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of this compound and to develop more cost-effective methods of synthesis.
Métodos De Síntesis
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid can be synthesized through a variety of methods. One method involves the reaction of 1-benzyloxyamino-ethyl chloride with 5-phenylpentanoic acid in the presence of an acid catalyst. This reaction produces this compound as a single product. Other methods of synthesis include the reaction of 5-phenylpentanoic acid with 1-benzyloxyamino-ethyl alcohol in the presence of an acid catalyst, and the reaction of 5-phenylpentanoic acid with 1-benzyloxyamino-ethyl bromide in the presence of a base catalyst.
Propiedades
IUPAC Name |
(2R)-5-phenyl-2-[(1S)-1-(phenylmethoxyamino)ethyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23)/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLZKCYYGCCN-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


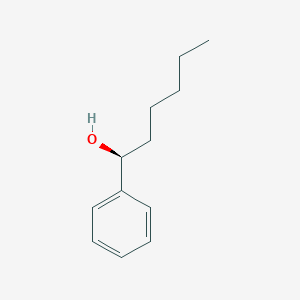
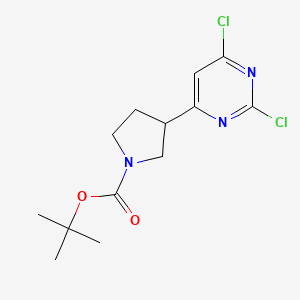

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)
![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)
